N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 917924-82-4
VCID: VC17277928
InChI: InChI=1S/C19H19ClN4O/c20-17-6-4-13(5-7-17)18(8-9-21)24-19(25)15-3-1-2-14(10-15)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25)
SMILES:
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.8 g/mol

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide

CAS No.: 917924-82-4

Cat. No.: VC17277928

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide - 917924-82-4

Specification

CAS No. 917924-82-4
Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
IUPAC Name N-[3-amino-1-(4-chlorophenyl)propyl]-3-(1H-pyrazol-4-yl)benzamide
Standard InChI InChI=1S/C19H19ClN4O/c20-17-6-4-13(5-7-17)18(8-9-21)24-19(25)15-3-1-2-14(10-15)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25)
Standard InChI Key GQVLBXIPRNEDMU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)NC(CCN)C2=CC=C(C=C2)Cl)C3=CNN=C3

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide (PubChem CID: 69133082) has the molecular formula C₁₉H₁₉ClN₄O and a molecular weight of 354.8 g/mol . Its IUPAC name, N-[3-amino-1-(4-chlorophenyl)propyl]-3-(1H-pyrazol-4-yl)benzamide, reflects three key structural domains:

  • A benzamide moiety at the core.

  • A 1H-pyrazol-4-yl group substituted at the benzene ring’s meta position.

  • A 3-amino-1-(4-chlorophenyl)propyl chain linked via an amide bond .

The SMILES string C1=CC(=CC(=C1)C(=O)NC(CCN)C2=CC=C(C=C2)Cl)C3=CNN=C3 confirms the connectivity of these groups .

Three-Dimensional Conformation

Computational models predict that the compound’s flexibility allows the pyrazole and chlorophenyl groups to adopt multiple conformations relative to the benzamide plane. This structural plasticity may facilitate interactions with diverse biological targets .

Synthetic Methodologies

While no explicit synthesis route for N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide is documented in peer-reviewed literature, analogous compounds provide insight into plausible strategies.

Key Reaction Steps

  • Ullman Coupling: Aryl halides (e.g., 3-bromobenzoic acid) can undergo coupling with nitro-pyrazoles to form biaryl intermediates, as demonstrated in JNK3 inhibitor syntheses .

  • Amide Formation: Carboxylic acid intermediates may be converted to amides using coupling agents like EDC/HATU .

  • Reductive Amination: Pd/C-mediated hydrogenation of nitro groups to amines is a common step in generating aminoalkyl side chains .

A hypothetical synthesis could proceed as follows:

  • Couple 3-bromobenzoic acid with 4-nitro-1H-pyrazole.

  • Reduce the nitro group to an amine.

  • Introduce the 4-chlorophenylpropylamine side chain via reductive amination.

Biological Activity and Mechanisms

Structural FeaturePotential Target/ActivitySupporting Evidence (Analogous Compounds)
Pyrazole ringKinase inhibition (e.g., JNK3)Aminopyrazole-based JNK3 inhibitors show IC₅₀ values <100 nM .
Chlorophenyl groupTubulin polymerization inhibitionChlorophenyl moieties enhance binding to tubulin’s colchicine site.
Benzamide coreAntioxidant effectsBenzamide derivatives exhibit ROS-scavenging activity.

Pharmacological Properties

Physicochemical Profile

PropertyValue/CharacteristicSource
Molecular Weight354.8 g/mol
LogP (Predicted)3.2 (Moderate lipophilicity)
SolubilityLow aqueous solubility
Hydrogen Bond Donors3

Pharmacokinetic Considerations

Comparative Analysis with Structural Analogs

JNK3 Inhibitors

The PMC study highlights aminopyrazole derivatives with sub-100 nM JNK3 inhibition. While N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide shares the aminopyrazole scaffold, its urea/amide substitutions differ from optimized inhibitors like 26n (IC₅₀ = 4 nM) . This suggests that modifying the amide moiety could enhance kinase selectivity.

Tubulin-Targeting Agents

Chlorophenyl-containing analogs (e.g., combretastatin derivatives) exhibit potent tubulin inhibition (IC₅₀ < 1 μM). The target compound’s chlorophenyl group positions it as a candidate for similar mechanisms, though experimental validation is needed.

Future Research Directions

  • Activity Profiling: Screen against kinase panels and tubulin polymerization assays to confirm hypothesized targets.

  • SAR Studies: Systematically vary the pyrazole substituents and propylamine chain length to optimize potency.

  • Formulation Development: Address solubility challenges through salt formation or nanoparticle delivery systems.

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